

Solubility profile of Nifedipine Nitrosophenylpyridine Analog in various solvents

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Compound of Interest

Compound Name: 2-(2-Nitrosophenyl)pyridine

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Solubility Profile of Nifedipine Nitrosophenylpyridine Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nifedipine Nitrosophenylpyridine Analog is a principal photodegradation product of the widely used calcium channel blocker, nifedipine. Understanding its solubility is critical for the development of stable nifedipine formulations and for toxicological and pharmacological assessments of its impurities. This technical guide provides a comprehensive overview of the known solubility characteristics of the Nifedipine Nitrosophenylpyridine Analog, details experimental protocols for its solubility determination, and outlines a logical workflow for these studies. Due to the limited availability of quantitative solubility data in public literature, this guide also serves as a framework for researchers to generate and contextualize new solubility findings for this specific analog.

Introduction



Nifedipine, a dihydropyridine calcium channel blocker, is well-documented to be highly sensitive to light. Exposure to daylight or certain wavelengths of artificial light leads to its conversion into a nitrosophenylpyridine derivative[1]. This degradation product, the Nifedipine Nitrosophenylpyridine Analog, is a key impurity in nifedipine drug products and its presence must be controlled to ensure therapeutic efficacy and safety. The physicochemical properties of this analog, particularly its solubility in various solvents, are of paramount importance for analytical method development, formulation strategies to mitigate degradation, and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide summarizes the current, albeit limited, knowledge of the solubility of the Nifedipine Nitrosophenylpyridine Analog and provides detailed methodologies for its empirical determination.

Physicochemical Properties

The Nifedipine Nitrosophenylpyridine Analog, also known as Dehydronitroso Nifedipine or Nifedipine EP Impurity B, possesses the following characteristics:

• Chemical Name: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

Molecular Formula: C17H16N2O5

Molecular Weight: 328.32 g/mol

Solubility Data

Quantitative solubility data for the Nifedipine Nitrosophenylpyridine Analog is not extensively reported in peer-reviewed literature. The information available is largely qualitative. This section presents the known solubility information in a structured format, designed to be populated as more data becomes available.



Solvent	Temperature (°C)	Solubility	Method	Reference
Dimethyl Sulfoxide (DMSO)	Not Specified	Soluble	Not Specified	[2]
Methanol	Not Specified	Soluble	Not Specified	[3]
Water	Not Specified	Data Not Available		
Ethanol	Not Specified	Data Not Available		
Acetone	Not Specified	Data Not Available	_	
Acetonitrile	Not Specified	Data Not Available	_	
Phosphate Buffer (pH 7.4)	Not Specified	Data Not Available	_	

Note: The United States Pharmacopeia (USP) provides a reference standard for the Nifedipine Nitrosophenylpyridine Analog, which can be used for the quantitative analysis required for solubility studies[4][5][6].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for the analysis of the Nifedipine Nitrosophenylpyridine Analog.

4.1. Materials

Nifedipine Nitrosophenylpyridine Analog (Reference Standard)



- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffer pH
 7.4)
- · Glass vials with screw caps
- Orbital shaker or incubator with shaking capabilities
- Temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- · Volumetric flasks and pipettes

4.2. Procedure

- · Preparation of Saturated Solutions:
 - Add an excess amount of the Nifedipine Nitrosophenylpyridine Analog to a series of glass vials.
 - Add a known volume of each selected solvent to the respective vials.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.
- Phase Separation:
 - After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.



- To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining solid particles.
 - Dilute the filtered supernatant with a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration within the linear range of the analytical method.
- Quantitative Analysis:
 - Analyze the diluted samples using a validated HPLC-UV method. The USP provides guidance on chromatographic systems for the analysis of nifedipine and its analogs[5][6].
 - Prepare a calibration curve using standard solutions of the Nifedipine
 Nitrosophenylpyridine Analog of known concentrations.
 - Determine the concentration of the analog in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of the Nifedipine Nitrosophenylpyridine Analog in each solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or g/L.
- 4.3. Considerations for Photosensitive Compounds

Given that the Nifedipine Nitrosophenylpyridine Analog is a product of photodegradation, it is crucial to conduct all experimental procedures under light-protected conditions to prevent further degradation. This can be achieved by using amber-colored glassware, covering vials with aluminum foil, and minimizing exposure to ambient light.

Experimental Workflow and Visualization



The following diagram illustrates the logical workflow for determining the solubility of the Nifedipine Nitrosophenylpyridine Analog.



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Caption: Workflow for Solubility Determination of Nifedipine Nitrosophenylpyridine Analog.

Conclusion

The solubility of the Nifedipine Nitrosophenylpyridine Analog is a critical parameter for ensuring the quality and safety of nifedipine-containing pharmaceuticals. While quantitative data is currently scarce, the experimental protocol outlined in this guide provides a robust framework for researchers to determine its solubility in a variety of pharmaceutically relevant solvents. The systematic generation of such data will be invaluable for the development of stable drug formulations and for a more complete understanding of the biopharmaceutical properties of this important nifedipine degradant. It is imperative that all studies involving this analog are conducted under light-protected conditions to maintain sample integrity.

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